molecular formula C18H19Br2NO B3853042 4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol

4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol

Cat. No.: B3853042
M. Wt: 425.2 g/mol
InChI Key: IIRHQKVISNASGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of two bromophenyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-bromobenzyl chloride with 4-bromophenylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl groups can be reduced to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-one.

    Reduction: Formation of 4-(phenyl)-1-[(2-phenyl)methyl]piperidin-4-ol.

    Substitution: Formation of 4-(4-aminophenyl)-1-[(2-aminophenyl)methyl]piperidin-4-ol.

Scientific Research Applications

4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl groups may enhance the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-[(2-chlorophenyl)methyl]piperidin-4-ol
  • 4-(4-Bromophenyl)-1-[(2-fluorophenyl)methyl]piperidin-4-ol
  • 4-(4-Bromophenyl)-1-[(2-methylphenyl)methyl]piperidin-4-ol

Uniqueness

4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol is unique due to the presence of two bromophenyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2NO/c19-16-7-5-15(6-8-16)18(22)9-11-21(12-10-18)13-14-3-1-2-4-17(14)20/h1-8,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRHQKVISNASGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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